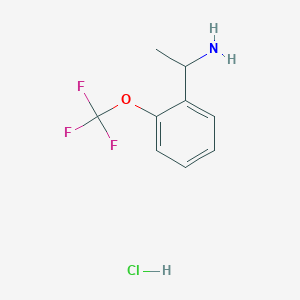![molecular formula C13H24N2O5 B3101588 D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- CAS No. 139601-17-5](/img/structure/B3101588.png)
D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-
Overview
Description
D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- is a chemical compound with the molecular formula C13H24N2O5. It is a derivative of valine, an essential amino acid, and is often used in various scientific research applications due to its unique properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- typically involves the protection of the amino group of valine using a tert-butoxycarbonyl (Boc) group. This is followed by coupling with L-alanine under specific reaction conditions. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high purity and yield of the final product. The process is optimized to minimize side reactions and maximize the efficiency of the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected valine derivatives, oxidized products, and substituted valine compounds .
Scientific Research Applications
D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: The compound is used in studies involving protein structure and function.
Medicine: It has potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various industrial applications.
Mechanism of Action
The mechanism of action of D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-: A similar compound with a different amino acid sequence.
D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-: Another derivative with a proline residue instead of alanine.
D-Valine, N-[N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-D-alanyl]-N-methyl-L-leucyl]-N-methyl-L-leucyl]-N-methyl-: A more complex derivative with multiple amino acid residues.
Uniqueness
D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- is unique due to its specific amino acid sequence and the presence of the Boc protecting group. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2R)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-7(2)9(11(17)18)15-10(16)8(3)14-12(19)20-13(4,5)6/h7-9H,1-6H3,(H,14,19)(H,15,16)(H,17,18)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWAYSHEJZXKQQ-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine](/img/structure/B3101506.png)
![6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione](/img/structure/B3101514.png)
![6-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3101518.png)
![6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3101526.png)
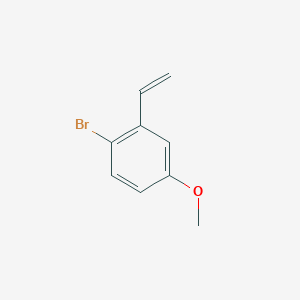
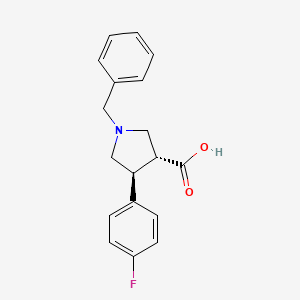
![7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3101546.png)
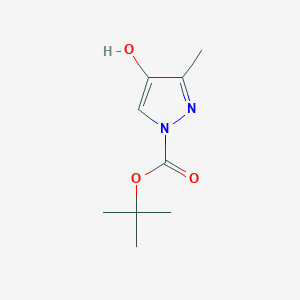
![tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate](/img/structure/B3101570.png)
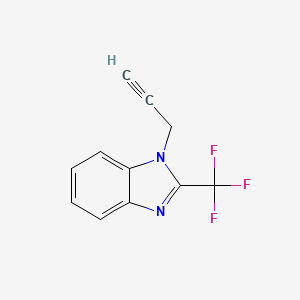
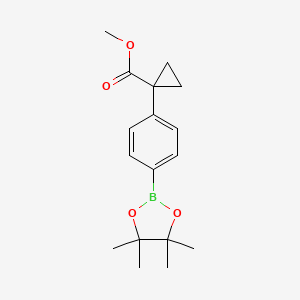
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)methanol](/img/structure/B3101597.png)

